6,7-Difluoro-3-iodo-1H-indazole
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Overview
Description
6,7-Difluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-iodo-1H-indazole typically involves the iodination of a difluoro-substituted indazole precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced production costs. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered properties.
Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Coupling Products: Biaryl or alkyne-linked indazole derivatives.
Scientific Research Applications
6,7-Difluoro-3-iodo-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity to these targets, while the iodine atom facilitates its incorporation into various biochemical pathways. The compound may inhibit or activate specific enzymes, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
6,7-Difluoro-1H-indazole: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodo-1H-indazole: Does not have fluorine atoms, affecting its binding affinity and biological activity.
6,7-Dichloro-3-iodo-1H-indazole:
Uniqueness: 6,7-Difluoro-3-iodo-1H-indazole is unique due to the combined presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H3F2IN2 |
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Molecular Weight |
280.01 g/mol |
IUPAC Name |
6,7-difluoro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3F2IN2/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H,11,12) |
InChI Key |
XRKIGPTTZVTJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)I)F)F |
Origin of Product |
United States |
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